
1-(4-Phenylcyclohex-3-en-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenylcyclohex-3-en-1-yl)ethanone is an organic compound with the molecular formula C14H16O It is characterized by a phenyl group attached to a cyclohexene ring, which is further connected to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Phenylcyclohex-3-en-1-yl)ethanone can be synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile. The specific diene and dienophile required for this synthesis are typically chosen based on the desired product structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Diels-Alder reaction remains a common approach due to its efficiency in forming cyclohexene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Phenylcyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the ethanone group to an alcohol.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols.
Substitution: Products may include halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
1-(4-Phenylcyclohex-3-en-1-yl)ethanone has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(4-Phenylcyclohex-3-en-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparaison Avec Des Composés Similaires
- 1-(4-Methylcyclohex-3-en-1-yl)ethanone
- 1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone
Comparison: 1-(4-Phenylcyclohex-3-en-1-yl)ethanone is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds with methyl or dimethyl groups. This uniqueness makes it valuable in specific applications where the phenyl group plays a crucial role .
Propriétés
Numéro CAS |
21181-44-2 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
1-(4-phenylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C14H16O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-6,9,12H,7-8,10H2,1H3 |
Clé InChI |
XMEYAWIZUPUTKN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCC(=CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



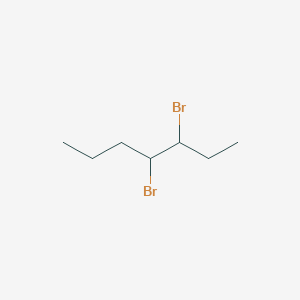

![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
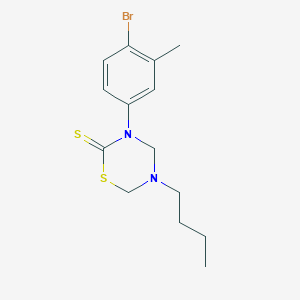
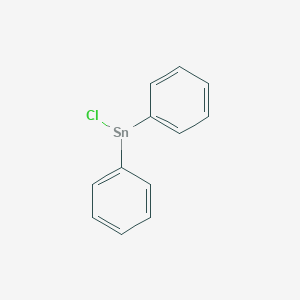



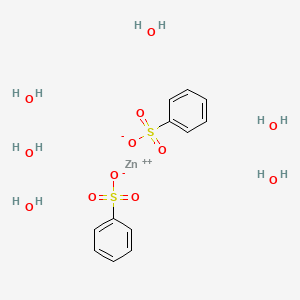

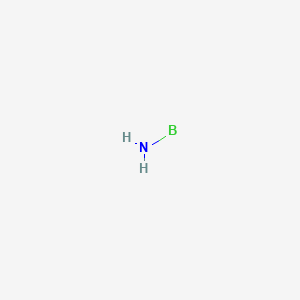
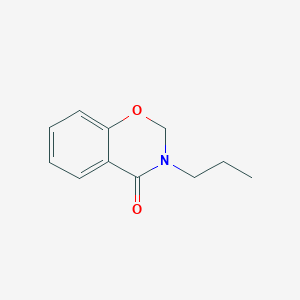
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)
